(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-imidazol-1-yl-8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-26(25,20-8-5-15-3-1-2-4-16(15)11-20)23-17-6-7-18(23)13-19(12-17)22-10-9-21-14-22/h5,8-11,14,17-19H,1-4,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEHBWTRIKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3CC(C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule notable for its potential biological activity, particularly in the context of cancer treatment. Its unique bicyclic structure and functional groups suggest various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C23H28N4O2S
- Molecular Weight : Approximately 371.5 g/mol
- Functional Groups : An imidazole ring, a sulfonyl group attached to a tetrahydronaphthalene moiety, and an azabicyclo structure.
The presence of the imidazole moiety is significant due to its ability to mimic histidine residues in proteins, influencing enzyme activity and receptor binding.
Anticancer Potential
Preliminary studies indicate that this compound may act as an inhibitor of the KRas G12D mutation , which is implicated in various cancers. The KRas protein plays a crucial role in cell signaling pathways that control cell growth and division. Inhibition of this mutation could lead to reduced tumor growth and proliferation.
The proposed mechanism involves:
- Binding Affinity : The imidazole group can interact with active sites on proteins, potentially altering their function.
- Enzyme Inhibition : By mimicking natural substrates or cofactors, this compound may inhibit enzymes critical for cancer cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1R,5S)-3-(1H-imidazol-1-yl)-8-(benzo[d][1,3]dioxol-5-yl)methanone | Imidazole and bicyclic structure | Different substituents on bicyclic framework |
| (1R,3R)-8-Azabicyclo[3.2.1]octane derivatives | Similar bicyclic core | Variability in functional groups |
| Sulfonamide derivatives | Sulfonamide functionality | Diverse biological activities based on substituents |
These comparisons highlight the specificity of the target interactions facilitated by the unique structural features of (1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound:
Study 1: Synthesis and In vitro Evaluation
A study conducted by researchers synthesized this compound through multi-step organic reactions involving the coupling of imidazole and sulfonyl groups with bicyclic frameworks. In vitro assays demonstrated significant inhibition of KRas G12D activity in cancer cell lines.
Study 2: Structural Activity Relationship (SAR)
Another investigation explored the SAR by modifying different substituents on the bicyclic core. Results indicated that variations in the sulfonyl group substantially affected binding affinity and inhibitory potency against KRas.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 8-azabicyclo[3.2.1]octane framework but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact: Sulfonyl Groups: The target compound’s tetrahydronaphthalenyl sulfonyl group balances hydrophobicity and steric bulk compared to naphthalenyl () or phenethyl () variants. Heterocycles: Imidazole (target) vs. Imidazole’s basicity may enhance interactions with acidic residues in target proteins.
Stereochemical Sensitivity :
- The (1R,5S) configuration in the target compound contrasts with (1R,3R,5S) in ’s diphenylmethoxy derivative. Such differences significantly affect receptor binding; for example, diphenylmethoxy derivatives are associated with anticholinergic activity .
Pharmacokinetic Considerations :
- Carboxylate esters () improve oral bioavailability, whereas sulfonamides (target, ) may enhance solubility and plasma protein binding.
Synthetic Accessibility :
- Sulfonyl-containing derivatives (e.g., ) require sulfonylation steps under controlled conditions, as described in for trifluoromethanesulfonate intermediates .
Research Findings and Gaps
Q & A
Q. What is the synthetic route for (1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane, and what are common intermediates?
The synthesis typically involves constructing the bicyclo[3.2.1]octane core via intramolecular cyclization, followed by sulfonation at the 8-position using 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride. Key intermediates include the azabicyclo[3.2.1]octane scaffold and the sulfonated derivative. Stereochemical control during imidazole substitution (3-position) is critical, often achieved using chiral auxiliaries or asymmetric catalysis . For example, M Tonini et al. demonstrated sulfonation efficiency exceeding 80% under anhydrous conditions with triethylamine as a base .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA/IB) ensures enantiomeric purity (>95% as per ). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry at the 1R,5S positions. Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 455.2). X-ray crystallography, as used in , confirms absolute configuration .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?
The sulfonyl group enhances binding affinity to target proteins by increasing hydrophobicity and hydrogen-bonding capacity. shows that replacing 5,6,7,8-tetrahydronaphthalen-2-yl with smaller aryl groups reduces inhibitory activity against cytochrome P450 enzymes by 40–60%. Computational docking studies (e.g., AutoDock Vina) correlate bulky sulfonyl substituents with improved steric complementarity in enzyme active sites .
Q. What methodologies address contradictions in reported biological activity data across studies?
Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents). Meta-analyses using standardized protocols (e.g., IC measurements under uniform buffer systems) resolve conflicts. For instance, and report varying IC values (2.5 µM vs. 5.8 µM) for similar compounds, attributed to divergent cell lines (HEK293 vs. HepG2). Cross-validation with isothermal titration calorimetry (ITC) provides thermodynamic consistency .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations (e.g., GROMACS) predict metabolic stability by simulating hepatic cytochrome P450 interactions. QSAR models identify substituents that reduce clearance (e.g., bulky sulfonyl groups lower by 30%). highlights logP optimization (target 2.5–3.5) to balance blood-brain barrier penetration and solubility .
Q. What experimental strategies mitigate decomposition during storage or biological assays?
Lyophilization under argon atmosphere prevents hydrolysis of the sulfonyl group. Stability studies (25°C/60% RH) in show <5% degradation over 6 months when stored in amber vials with desiccants. In assays, avoid aqueous buffers with high chloride content to prevent nucleophilic displacement at the sulfonyl moiety .
Methodological Tables (Described)
Q. Table 1: Key Synthetic Parameters from Literature
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo-core formation | Pd(OAc), 110°C, 24h | 65 | |
| Sulfonation | SOCl, EtN, DCM, 0°C | 82 | |
| Imidazole coupling | CuI, DMEDA, DMF, 80°C | 73 |
Q. Table 2: Biological Activity vs. Structural Features
| Substituent | Target Enzyme | IC (µM) | LogP |
|---|---|---|---|
| 5,6,7,8-THN-sulfonyl | CYP3A4 | 2.5 | 3.2 |
| Phenylsulfonyl | CYP3A4 | 5.8 | 2.1 |
| Naphthylsulfonyl | CYP3A4 | 4.3 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
